2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide
Description
This compound is a pyrazolo[4,3-d]pyrimidine derivative featuring a sulfanyl-linked acetamide moiety substituted with a 3,4-dimethylphenyl group. Its core structure includes a benzyl group at position 6 and an ethyl group at position 2 of the pyrazolo-pyrimidine scaffold.
Properties
IUPAC Name |
2-(6-benzyl-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-4-28-14-20-22(27-28)23(31)29(13-18-8-6-5-7-9-18)24(26-20)32-15-21(30)25-19-11-10-16(2)17(3)12-19/h5-12,14H,4,13,15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQUUQFHOWHODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)C)C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Pyrazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between 3-amino-4-benzyl-5-ethyl-1H-pyrazole and ethyl acetoacetate in the presence of a base can yield the pyrazolo[4,3-d]pyrimidine core.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the pyrazolo[4,3-d]pyrimidine core with a suitable thiol reagent, such as thiourea, under acidic conditions.
Acylation with N-(3,4-dimethylphenyl)acetamide: The final step involves the acylation of the intermediate with N-(3,4-dimethylphenyl)acetamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- The pyrazolo[4,3-d]pyrimidine derivatives have been extensively researched for their anticancer properties. Recent studies indicate that compounds in this class can inhibit various cancer cell lines through multiple mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of key enzymes involved in cell proliferation.
- For instance, compounds similar to this one have shown significant cytotoxicity against MCF-7 (breast cancer) and A375 (melanoma) cell lines with IC50 values indicating strong efficacy .
- The pyrazolo[4,3-d]pyrimidine derivatives have been extensively researched for their anticancer properties. Recent studies indicate that compounds in this class can inhibit various cancer cell lines through multiple mechanisms:
-
Anti-inflammatory Properties
- The pyrazole moiety is recognized for its anti-inflammatory effects. Research has demonstrated that derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators .
- Compounds exhibiting this activity have potential applications in treating chronic inflammatory diseases such as arthritis and colitis.
- Neuroprotective Effects
Case Studies
- Anticancer Screening
- Inflammation Models
Mechanism of Action
The mechanism of action of 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Core Heterocycles : The target compound shares a pyrazolo-pyrimidine core with , whereas and use thiazolo-pyrimidine scaffolds. Pyrazolo-pyrimidines generally exhibit better metabolic stability compared to thiazolo derivatives due to reduced susceptibility to oxidative cleavage .
- Substituent Effects :
Key Observations :
- The target compound’s synthesis likely follows a pathway similar to , where sulfanyl-acetamide linkages are formed via nucleophilic substitution. However, the absence of a 3,5-dioxo system (as in ) may simplify purification .
- Yields for pyrazolo-pyrimidine derivatives (e.g., ) are typically higher (>70%) compared to thiazolo-pyrimidines (68% in ), suggesting better reaction efficiency for the former .
Spectroscopic and Physicochemical Properties
Table 3: Spectral Data of Analogues
Key Observations :
- The target compound’s spectral profile would resemble ’s derivatives, with characteristic NH stretches (~3,400 cm⁻¹) and CN peaks (~2,200 cm⁻¹). The absence of a furan ring (cf. ) would eliminate signals at δ ~6.28 ppm (furan CH) .
- The 3,4-dimethylphenyl group would introduce distinct aromatic splitting patterns (e.g., δ 6.8–7.3 ppm) compared to benzyl or methylbenzyl groups in analogs .
Biological Activity
The compound 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide is a novel derivative within the pyrazolo[4,3-d]pyrimidine class, a structure known for its diverse biological activities. This article reviews its biological activity based on recent studies and findings.
Overview of Biological Activities
Pyrazolo[4,3-d]pyrimidine derivatives have been extensively studied for their potential in various therapeutic applications, particularly in oncology and as anti-inflammatory agents. The biological activities of these compounds often include:
- Antitumor Activity : Many pyrazolo[4,3-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Inhibition of Specific Enzymes : These compounds can act as inhibitors of critical enzymes involved in cancer progression and other diseases.
- Modulation of Cell Signaling Pathways : By influencing pathways such as apoptosis and cell cycle regulation, these compounds can effectively induce cancer cell death.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related pyrazolo[4,3-d]pyrimidine compounds. For instance:
- In vitro Studies : Compounds with similar scaffolds have shown IC50 values in the low micromolar range against various cancer cell lines:
- Mechanism of Action : The mechanism often involves the induction of apoptosis through mitochondrial pathways and cell cycle arrest. For example, one study indicated that a related compound significantly increased the BAX/Bcl-2 ratio, promoting apoptosis .
Table 1: Summary of Biological Activities
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1a | MCF-7 | 1.74 | Apoptosis induction |
| 1d | A549 | 2.24 | Cell cycle arrest and apoptosis |
| 5e | HepG2 | 4.55 | Inhibition of xanthine oxidase |
| 12b | A549 | 8.21 | EGFR inhibition and apoptosis induction |
Detailed Findings
- Antitumor Efficacy : A study demonstrated that pyrazolo[4,3-d]pyrimidine derivatives could inhibit tumor growth effectively in vivo models . The compounds exhibited selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index.
- Enzyme Inhibition : The ability to inhibit enzymes such as cyclin-dependent kinases (CDKs) has been a focal point in research. For instance, compounds from this class have been shown to inhibit CDK2 with IC50 values ranging from 0.98 to 0.16 µM .
- Clinical Relevance : The structural similarities to ATP suggest that these compounds might serve as bioisosteric replacements in kinase inhibition strategies . This opens avenues for developing targeted therapies against cancers driven by aberrant kinase activity.
Q & A
Q. How to address discrepancies between in vitro and cellular activity data?
- Methodology :
- Membrane permeability : Measure cellular uptake via LC-MS/MS. Low intracellular concentrations may explain reduced efficacy.
- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended targets.
- Metabolic stability : Incubate the compound with liver microsomes to assess CYP-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
